

# Ranatuerin-2 Analogues: Design and Efficacy in an Animal Model

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## Compound Focus: Ranatuerin-4

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The following table summarizes key findings from a 2023 study on a designed analogue of Ranatuerin-2 (R2AW), which was evaluated for its efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) in a waxworm model [1].

Peptide Name	Sequence (Modifications)	In Vivo Model	Infection Pathogen	Key Efficacy Findings
[Lys4,19, Leu20]R2AW(1-22)-NH <sub>2</sub> [1]	GFMTAKNVAKNVAATLLKLLK-NH <sub>2</sub> (Cationicity- and hydrophobicity-enhanced variant) [1]	Waxworm ( <i>Galleria mellonella</i> ) [1]	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) [1]	Exerted potential in vivo efficacy in the MRSA-infected model [1].
Natural R2AW [1]	GFMDTAKNVAKNVAATLLDKLKCKITGGC (Parent peptide) [1]	Not tested in vivo in this study [1]	Not applicable	Served as the basis for analogue design; its in vitro activity was used to guide the development of the optimized

Peptide Name	Sequence (Modifications)	In Vivo Model	Infection Pathogen	Key Efficacy Findings
				analogue [1].

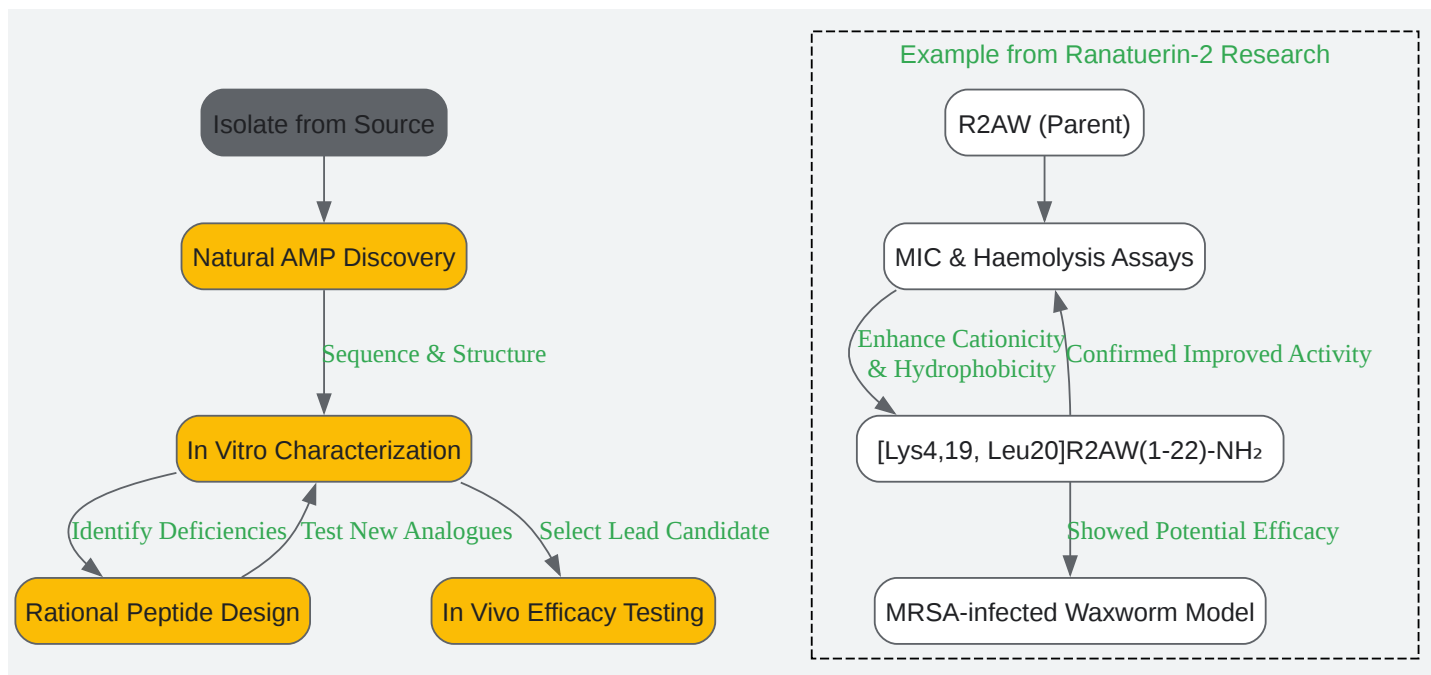
## Detailed Experimental Protocol from the Cited Study

The study on Ranatuerin-2 provides a clear example of the methodologies used in this area of research [1]:

- **Peptide Design and Synthesis:** The lead analogue was progressively designed from the naturally isolated peptide R2AW. Key modifications included **truncation** (removing the C-terminal "Rana box"), **C-terminal amidation**, and **residue substitutions** to enhance its net positive charge (cationicity) and hydrophobicity [1].
- **In Vitro Pre-screening:** Before in vivo testing, the peptide's **antibacterial activity** (Minimum Inhibitory Concentration) and **cytotoxicity** (haemolytic activity on horse red blood cells) were evaluated in vitro. The lead analogue showed significantly optimized activity and killed bacteria via **membrane disruption** [1].
- **In Vivo Efficacy Model:** The **in vivo efficacy** was examined in a **waxworm (*Galleria mellonella*) model** infected with MRSA. This invertebrate model is often used in early-stage therapeutic efficacy and toxicity studies due to its low cost, ease of use, and lack of ethical restrictions required for vertebrate models [1].

## Visualizing the Antimicrobial Peptide Design Workflow

The research on Ranatuerin-2 follows a logical drug optimization workflow, which can be visualized as follows. This diagram also suggests a potential path for future **Ranatuerin-4** research.



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## References

1. Progressive Design of a Ranatuerin -2 Peptide from Amolops... [pmc.ncbi.nlm.nih.gov]

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